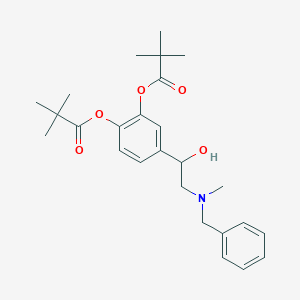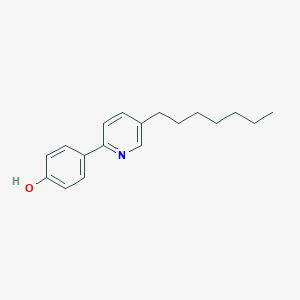
Phenol, 4-(5-heptyl-2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(5-heptyl-2-pyridinyl)- is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound belongs to the family of pyridine derivatives and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Phenol, 4-(5-heptyl-2-pyridinyl)- is not fully understood. However, it has been suggested that this compound exerts its effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Phenol, 4-(5-heptyl-2-pyridinyl)- has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells, reduce oxidative stress, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Phenol, 4-(5-heptyl-2-pyridinyl)- in lab experiments is its potent antioxidant and anti-inflammatory properties. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the use of Phenol, 4-(5-heptyl-2-pyridinyl)- in scientific research. For example, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential therapeutic applications. Additionally, the development of novel synthesis methods for this compound may lead to improved yield and purity, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of Phenol, 4-(5-heptyl-2-pyridinyl)- can be achieved by various methods, including the reaction of 2-pyridinecarboxylic acid with heptyl bromide, followed by reduction with sodium borohydride. This method has been shown to yield high purity and high yield of the desired product.
Applications De Recherche Scientifique
Phenol, 4-(5-heptyl-2-pyridinyl)- has been widely used in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
110500-52-2 |
|---|---|
Nom du produit |
Phenol, 4-(5-heptyl-2-pyridinyl)- |
Formule moléculaire |
C18H23NO |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
4-(5-heptylpyridin-2-yl)phenol |
InChI |
InChI=1S/C18H23NO/c1-2-3-4-5-6-7-15-8-13-18(19-14-15)16-9-11-17(20)12-10-16/h8-14,20H,2-7H2,1H3 |
Clé InChI |
HQCYZDJTFSWOIV-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCC1=CNC(=C2C=CC(=O)C=C2)C=C1 |
SMILES |
CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
SMILES canonique |
CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



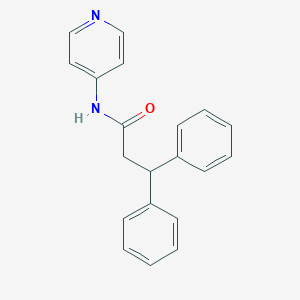
![3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187412.png)
![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)
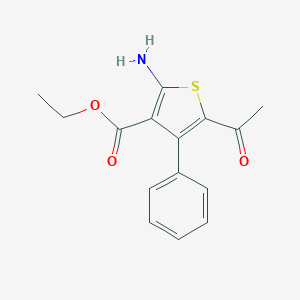
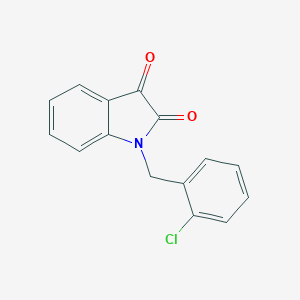
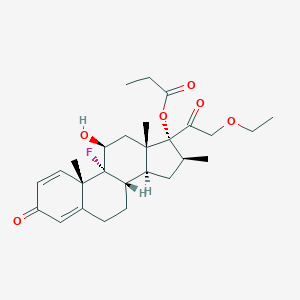
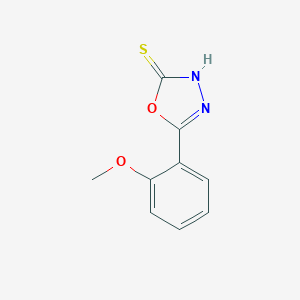
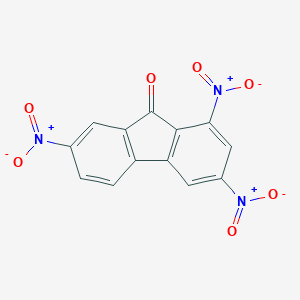
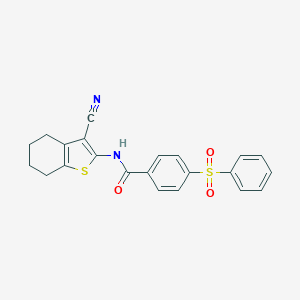
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)
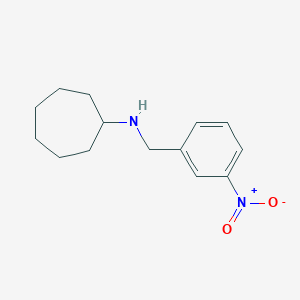
![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)
![(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B187431.png)
